Cas no 96225-96-6 (6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine)

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methylpiperazinyl group and an amine functionality. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of bioactive molecules. Its piperazine moiety enhances solubility and bioavailability, while the pyrimidine scaffold offers a stable framework for further derivatization. The compound is valued for its potential in medicinal chemistry, serving as a building block for kinase inhibitors and other therapeutic agents. High purity and well-defined synthetic routes ensure reproducibility, making it a reliable choice for research and development purposes.
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine structure
96225-96-6 structure
Product Name:6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
CAS No:96225-96-6
MF:C9H15N5
MW:193.248900651932
MDL:MFCD09999229
CID:796764
PubChem ID:13394195
Update Time:2025-10-30

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-6-(4-methyl-1-piperazinyl)pyrimidine
    • 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
    • 4-Pyrimidinamine,6-(4-methyl-1-piperazinyl)-
    • 6-(4-methyl-1-piperazinyl)-4-Pyrimidinamine
    • NBVLAXUVAVBGGR-UHFFFAOYSA-N
    • AB0027903
    • ST24029584
    • W9806
    • 4-Pyrimidinamine, 6-(4-methyl-1-piperazinyl)-
    • 6-(4-Methyl-piperazin-1-yl)-pyrimidi
    • 6-(4-Methyl-1-piperazinyl)-4-pyrimidinamine (ACI)
    • AC-31890
    • CS-0019379
    • 6-(4-Methyl-piperazin-1-yl)-pyrimidin-4-ylamine
    • AKOS006282734
    • DTXSID40539203
    • DB-080417
    • FS-2795
    • SCHEMBL807737
    • J-514401
    • MFCD09999229
    • SY067293
    • F1967-1391
    • 96225-96-6
    • MDL: MFCD09999229
    • Inchi: 1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12)
    • InChI Key: NBVLAXUVAVBGGR-UHFFFAOYSA-N
    • SMILES: N1C(N)=CC(N2CCN(C)CC2)=NC=1

Computed Properties

  • Exact Mass: 193.13300
  • Monoisotopic Mass: 193.13274550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.3
  • XLogP3: 0.1

Experimental Properties

  • Density: 1.197
  • Boiling Point: 392.1°C at 760 mmHg
  • Flash Point: 190.955°C
  • Refractive Index: 1.599
  • PSA: 58.28000
  • LogP: 0.39470

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Security Information

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  12 h, rt → 100 °C
Reference
Preparation of substituted pyrimidylurea compounds for treatment of Alzheimer's disease
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  12 - 24 h, 100 - 120 °C
Reference
Development of Multifunctional Pyrimidinylthiourea Derivatives as Potential Anti-Alzheimer Agents
Li, Xiaokang; Wang, Huan; Lu, Zhengyu; Zheng, Xinyu; Ni, Wei; et al, Journal of Medicinal Chemistry, 2016, 59(18), 8326-8344

Production Method 3

Reaction Conditions
1.1 Solvents: Toluene ;  24 h, 105 °C
Reference
Design, synthesis and biological evaluation of pyridone-aminal derivatives as MNK1/2 inhibitors
Yuan, Xinrui; Wu, Hanshu; Bu, Hong; Zheng, Peiyuan; Zhou, Jinpei; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1211-1225

Production Method 4

Reaction Conditions
Reference
Substituted imidazo[1,2-c]pyrimidines
, United States, , ,

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Raw materials

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Preparation Products

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:96225-96-6)6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Order Number:A858698
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:14
Price ($):320.0/825.0
Email:sales@amadischem.com

Additional information on 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

Professional Introduction to Compound with CAS No. 96225-96-6 and Product Name: 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

The compound with the CAS number 96225-96-6 and the product name 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of pyrimidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine incorporates a piperazine ring, a scaffold known for its ability to enhance drug-likeness and binding affinity to biological targets.

Recent research in medicinal chemistry has highlighted the importance of pyrimidine derivatives in the development of novel therapeutic agents. The presence of the 4-methylpiperazine moiety in this compound not only contributes to its pharmacological properties but also opens up avenues for further structural optimization. Studies have demonstrated that modifications in the piperazine ring can significantly influence the pharmacokinetic and pharmacodynamic profiles of drugs, making 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The pyrimidine core is a common pharmacophore in many FDA-approved drugs, particularly those targeting infectious diseases and cancer. The introduction of a methyl group at the 4-position of the piperazine ring enhances solubility and metabolic stability, which are critical factors for drug efficacy. This structural feature has been leveraged in recent years to develop more potent and selective inhibitors.

In the context of current pharmaceutical research, 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine has shown promise in preclinical studies as a modulator of various biological pathways. For instance, it has been investigated for its potential to interact with enzymes and receptors involved in inflammation and immune response. The compound’s ability to modulate these pathways makes it a valuable tool for researchers exploring novel therapeutic strategies for chronic inflammatory diseases and autoimmune disorders.

The synthesis of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process. These techniques not only improve efficiency but also allow for greater flexibility in modifying the molecular structure, enabling the exploration of analogues with enhanced properties.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding interactions of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine with biological targets. These studies provide insights into how the compound interacts with proteins and nucleic acids, which is crucial for designing drugs with improved selectivity and reduced side effects. The integration of experimental data with computational models has become an indispensable part of modern drug discovery, ensuring that compounds like 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine are optimized for clinical efficacy.

The pharmacological profile of this compound has been further elucidated through extensive in vitro and in vivo studies. Initial findings suggest that it exhibits significant activity against certain pathogens, making it a potential candidate for developing new antibiotics or antiviral agents. Additionally, its interaction with cellular signaling pathways has been explored, revealing potential applications in oncology and neurology. These preliminary results underscore the importance of continued research into this promising scaffold.

As our understanding of disease mechanisms evolves, so does our approach to drug development. The versatility of pyrimidine derivatives like 6-(4-Methylpiperazin-1-yl)pyrimidin-4-am ine allows researchers to tailor their properties for specific therapeutic applications. By leveraging cutting-edge synthetic techniques and advanced computational tools, scientists are paving the way for more effective treatments that address complex diseases.

In conclusion, 6-(4-Methylpiperazin -1 -yl)pyrimidin -4 -amine (CAS No. 96225 -96 -6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in ongoing drug discovery efforts. As research progresses, this compound is poised to play a crucial role in developing novel therapies that meet global healthcare challenges.

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Amadis Chemical Company Limited
(CAS:96225-96-6)6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
A858698
Purity:99%/99%
Quantity:5g/25g
Price ($):320.0/825.0
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